
N-Fluor-3,5-dichloropyridinium-tetrafluoroborat
Übersicht
Beschreibung
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate is a chemical compound with the molecular formula C5H3BCl2F5N and a molecular weight of 253.79 g/mol . It is known for its use as a fluorinating reagent in organic synthesis . The compound is characterized by its high reactivity and ability to introduce fluorine atoms into various substrates, making it valuable in the field of synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate, also known as 3,5-dichloro-1-fluoropyridin-1-ium tetrafluoroborate, is a fluorinating reagent . It is primarily used to introduce a fluorine atom into organic molecules, making the organic molecules its primary targets. The role of this compound is to facilitate the fluorination of these organic molecules, which can significantly alter their chemical properties and reactivity.
Mode of Action
The compound interacts with its targets (organic molecules) through a process known as fluorination . Fluorination is the introduction of a fluorine atom into an organic molecule. The fluorine atom, being highly electronegative, can significantly alter the chemical properties and reactivity of the organic molecule. This can result in changes in the molecule’s stability, reactivity, acidity, basicity, and other properties.
Action Environment
The action, efficacy, and stability of N-Fluoro-3,5-dichloropyridinium tetrafluoroborate can be influenced by various environmental factors. These can include the presence of other chemicals, the pH of the environment, temperature, and other conditions. In general, the compound is stable under normal laboratory conditions .
Vorbereitungsmethoden
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate can be synthesized from 3,5-dichloropyridine . The synthetic route involves the reaction of 3,5-dichloropyridine with a fluorinating agent, typically in the presence of a suitable solvent and under controlled temperature conditions . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution: It is commonly used in nucleophilic substitution reactions where it introduces fluorine atoms into organic molecules.
Addition: The compound can participate in addition reactions, particularly with unsaturated substrates.
Common reagents used in these reactions include anhydrous solvents, bases, and other nucleophiles . The major products formed from these reactions are typically fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Vergleich Mit ähnlichen Verbindungen
N-Fluoro-3,5-dichloropyridinium tetrafluoroborate can be compared with other fluorinating agents, such as:
N-Fluoro-2,6-dichloropyridinium tetrafluoroborate: Similar in structure but with different substitution patterns, leading to variations in reactivity and selectivity.
1-Fluoropyridinium tetrafluoroborate: A simpler fluorinating agent with different reactivity profiles.
2,6-Dichloro-1-fluoropyridinium tetrafluoroborate: Another fluorinating reagent with distinct properties and applications.
The uniqueness of N-Fluoro-3,5-dichloropyridinium tetrafluoroborate lies in its specific substitution pattern, which imparts unique reactivity and selectivity in fluorination reactions .
Eigenschaften
IUPAC Name |
3,5-dichloro-1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN.BF4/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)5/h1-3H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHOZZINSSHTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=C(C=[N+](C=C1Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BCl2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371979 | |
| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109705-15-9 | |
| Record name | N-Fluoro-3,5-dichloropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109705-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



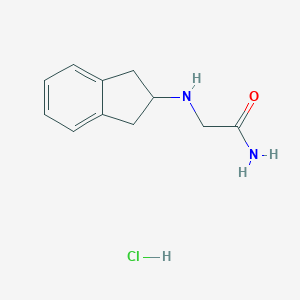
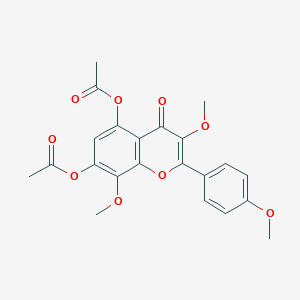
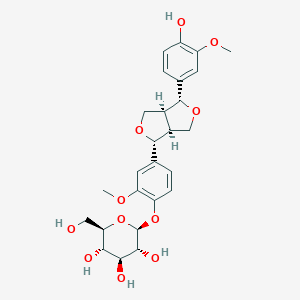
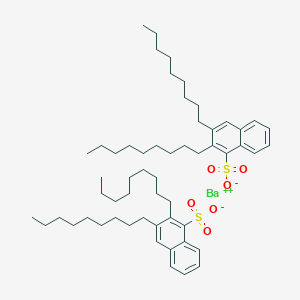


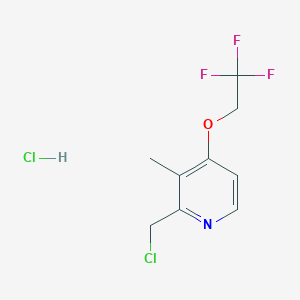

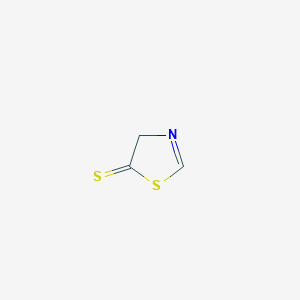


![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)

